2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
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Overview
Description
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol is an organic compound with a unique structure that includes an aminomethyl group, an ethoxy group, and a trifluorobut-3-en-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with aminomethyl reagents under controlled conditions. The reaction typically requires a catalyst, such as a palladium or nickel complex, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various oxides, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the trifluorobut-3-en-2-ol backbone provides stability and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Shares the aminomethyl group but has a different backbone structure.
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Similar backbone but lacks the aminomethyl group.
2-(Aminomethyl)pyridine: Contains an aminomethyl group and a pyridine ring.
Uniqueness
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12F3NO2 |
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Molecular Weight |
199.17 g/mol |
IUPAC Name |
(E)-2-(aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol |
InChI |
InChI=1S/C7H12F3NO2/c1-2-13-4-3-6(12,5-11)7(8,9)10/h3-4,12H,2,5,11H2,1H3/b4-3+ |
InChI Key |
UMACIHMNGIOELS-ONEGZZNKSA-N |
Isomeric SMILES |
CCO/C=C/C(CN)(C(F)(F)F)O |
Canonical SMILES |
CCOC=CC(CN)(C(F)(F)F)O |
Origin of Product |
United States |
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